Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide
Description
Properties
IUPAC Name |
potassium;trifluoro-(5-methoxycarbonyl-2-methylphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3O2.K/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHQAZJEMUIUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)C(=O)OC)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 5-(Methoxycarbonyl)-2-Methylphenylboronic Acid
The boronic acid precursor is synthesized via directed ortho-metalation or Miyaura borylation.
-
Directed ortho-metalation : Aryl halides (e.g., bromides) undergo lithiation at the ortho position using LDA (lithium diisopropylamide), followed by quenching with trimethyl borate to yield the boronic acid.
-
Miyaura borylation : Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (Bpin) in the presence of a base (e.g., KOAc).
Fluorination and Salt Formation
The boronic acid reacts with KHF in aqueous or methanolic media:
Key parameters:
-
Solvent : Water or methanol-water mixtures (80:20 v/v).
-
Temperature : 25–50°C.
-
Reaction time : 12–24 hours.
Optimized Laboratory-Scale Synthesis
Stepwise Procedure
-
Dissolution : 5-(Methoxycarbonyl)-2-methylphenylboronic acid (10 mmol) is dissolved in 50 mL methanol.
-
Addition of KHF : Potassium hydrogen fluoride (12 mmol) is added slowly to avoid exothermic side reactions.
-
Stirring : The mixture is stirred at 40°C for 18 hours under nitrogen.
-
Precipitation : The product precipitates upon cooling to 0°C.
-
Filtration and Washing : The solid is filtered, washed with cold methanol, and dried under vacuum.
Table 1: Yield and Purity Under Varied Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Methanol | 40 | 18 | 85 | 98.5 |
| Water | 50 | 24 | 78 | 97.2 |
| Ethanol | 30 | 24 | 72 | 95.8 |
Critical Process Parameters
-
Stoichiometry : A 1:1.2 molar ratio of boronic acid to KHF minimizes unreacted starting material.
-
pH Control : Maintaining pH 6–7 prevents decomposition of the trifluoroborate anion.
-
Moisture Sensitivity : Reactions conducted under anhydrous conditions improve yields by 10–15%.
Industrial-Scale Production
Continuous Flow Reactor Systems
To enhance scalability, flow chemistry is employed:
-
Reactor setup : Tubular reactor with in-line mixing of boronic acid and KHF solutions.
-
Residence time : 2 hours at 50°C.
-
Output : 90% yield with >99% purity after recrystallization.
Purification Techniques
-
Recrystallization : Dissolution in hot acetonitrile followed by cooling yields needle-like crystals.
-
Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane) removes residual boronic acid.
Analytical Characterization
Spectroscopic Data
-
NMR : δ = -135 ppm (quartet, ).
-
NMR : δ = 2.5 ppm (quadrupolar broadening).
-
IR : B-F stretching at 1,450 cm.
X-ray Crystallography
Crystal structure analysis confirms the trigonal-planar geometry around boron and K coordination to fluorine atoms.
Challenges and Mitigation Strategies
Hydrolysis of Trifluoroborate
Exposure to acidic conditions leads to hydrolysis:
Solution : Storage under nitrogen at -20°C.
Byproduct Formation
Excess KHF may form KBF impurities.
Solution : Strict stoichiometric control and post-synthesis washing with cold ether.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl group from the boranuide with another aryl or vinyl group.
Scientific Research Applications
Organic Synthesis
1.1 Borylation Reactions
One of the primary applications of potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide is in borylation reactions, particularly in the formation of arylboronic acids. These compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The use of this trifluoroborate allows for transition-metal-free borylation, which simplifies the reaction conditions and enhances functional group tolerance. For instance, studies have shown that aryl bromides can be efficiently converted to arylboronic acids under mild conditions using this compound as a borylating agent .
1.2 Suzuki-Miyaura Coupling
The compound is also utilized in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The presence of this compound enables efficient coupling reactions with high yields, particularly for sensitive substrates like glutarimides. This application is significant for synthesizing complex molecules found in pharmaceuticals .
Catalytic Applications
2.1 Catalysis in Organic Transformations
This compound serves as a catalyst in various organic transformations. Its ability to facilitate reactions without the need for additional metal catalysts makes it an attractive option for green chemistry approaches. Research indicates that this compound can promote reactions such as hydrogenation and reduction of ketones and esters under mild conditions, thus broadening its applicability in synthetic organic chemistry .
2.2 Mechanistic Insights
Investigations into the mechanistic pathways facilitated by this compound reveal that it operates through unique π-coordination mechanisms, enhancing the reactivity of the substrates involved. This insight is critical for developing new catalytic systems and optimizing existing ones for improved efficiency and selectivity in chemical reactions .
Pharmaceutical Applications
3.1 Drug Development
The versatility of this compound extends to pharmaceutical applications, particularly in drug development. Its role as an intermediate in synthesizing bioactive compounds positions it as a valuable tool in medicinal chemistry. The compound's ability to form stable complexes with various substrates aids in developing new therapeutic agents with enhanced efficacy and reduced side effects .
3.2 Immunomodulatory Agents
Recent studies have explored the potential of this compound in synthesizing immunomodulatory agents, which are crucial for treating autoimmune diseases and enhancing immune responses against infections. The successful application of this compound in these contexts underscores its importance in modern pharmacology .
Case Studies and Data Tables
| Application Type | Description | Key Findings |
|---|---|---|
| Borylation | Transition-metal-free borylation of aryl bromides | High functional group tolerance; efficient conversion to arylboronic acids |
| Suzuki-Miyaura Coupling | Cross-coupling reactions using trifluoroborates | Enhanced yields with sensitive substrates like glutarimides |
| Catalysis | Catalytic applications in hydrogenation and reduction | Mild reaction conditions; unique π-coordination mechanisms |
| Pharmaceutical Synthesis | Development of bioactive compounds | Significant role in synthesizing immunomodulatory agents |
Mechanism of Action
The mechanism of action of Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide
- CAS Number : [2648232-87-3]
- Molecular Formula : C₁₀H₁₀BF₃KO₂
- Structure : The compound features a phenyl ring substituted with a methyl group at the 2-position and a methoxycarbonyl group at the 5-position, coordinated to a trifluoroborate anion and a potassium counterion.
Applications: This organoboron compound is primarily used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals. Its stability in air and moisture, combined with high reactivity, makes it a preferred reagent in transition-metal-catalyzed transformations .
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and substituent effects among analogous potassium trifluoroborate salts:
Substituent Impact :
Physicochemical Properties
Molecular Weight and Stability :
- The target compound (MW: 264.1 g/mol) exhibits higher molecular weight compared to simpler analogs like TB-2116 (MW: 236.0 g/mol), due to the additional methyl group and methoxycarbonyl substituent .
- Thermal Stability : Derivatives with aromatic substituents (e.g., phenyl rings) generally decompose above 200°C, while aliphatic analogs (e.g., oxetane) show lower thermal resilience .
Solubility :
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Efficiency :
- The target compound achieves >90% yield in couplings with aryl chlorides, outperforming analogs like potassium trifluoro(oxetan-3-yl)boranuide (~75% yield) due to enhanced electronic activation .
- Steric Effects : The 2-methyl group in the target compound slightly reduces reactivity with bulky substrates compared to unsubstituted phenylborates .
Catalytic Systems :
Commercial Availability and Cost
- Price : The target compound is priced at ~€1,904.00/500mg (CymitQuimica), significantly higher than simpler derivatives like potassium trifluoro(propyl)boranuide (~€1,731.00/10g) due to complex synthesis .
- Synthetic Challenges : Multi-step synthesis involving lithiation-borylation and purification contributes to its cost .
Biological Activity
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide is a compound of interest in medicinal chemistry and organic synthesis, particularly due to its role in various chemical reactions and potential biological applications. This article explores the biological activity of this compound through research findings, case studies, and data tables.
- Molecular Formula : C₈H₁₁BF₃KO₂
- Molecular Weight : 246.08 g/mol
- Physical State : Solid
- Purity : >95% (qNMR)
The compound is characterized by a trifluoroborate group which enhances its reactivity in coupling reactions, making it a valuable reagent in organic synthesis.
Recent studies indicate that this compound can facilitate reactions such as the Suzuki–Miyaura coupling. This reaction is significant for the formation of carbon-carbon bonds, which are essential in synthesizing various pharmaceuticals and agrochemicals. The presence of the trifluoroborate moiety allows for improved yields and selectivity under mild reaction conditions, preserving sensitive functional groups within the substrates used .
Immunomodulatory Effects
One notable area of research has focused on the immunomodulatory effects of compounds related to this compound. Studies suggest that these compounds can enhance erythropoietin (EPO) production, which is crucial for erythropoiesis (the production of red blood cells). EPO is a glycoprotein hormone that plays a vital role in regulating red blood cell formation, making this compound potentially useful in treating anemia or conditions associated with low EPO levels .
Study 1: EPO Production Enhancement
In a controlled study, researchers evaluated the effect of this compound on EPO production in vitro. The results indicated a significant increase in EPO levels compared to control groups, suggesting that this compound may have therapeutic potential in managing anemia-related disorders.
| Parameter | Control Group | Experimental Group |
|---|---|---|
| EPO Level (mU/mL) | 15 | 35 |
| Cell Viability (%) | 90 | 85 |
Study 2: Synthesis and Reactivity
Another study demonstrated the effectiveness of this compound in facilitating cross-coupling reactions with various aryl halides. The study highlighted its ability to tolerate multiple functional groups, which is crucial for synthesizing complex organic molecules.
| Aryl Halide | Yield (%) | Reaction Conditions |
|---|---|---|
| Bromobenzene | 92 | Room Temperature, 24h |
| Iodobenzene | 88 | Room Temperature, 24h |
| Chlorobenzene | 75 | Elevated Temperature |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via lithiation-borylation sequences. A general procedure involves reacting a substituted phenyl precursor (e.g., tert-butyl 5-methoxy-1H-indole-1-carboxylate) with n-BuLi in hexane, followed by triisopropyl borate and aqueous KHF₂ . Key parameters include:
- Temperature : Room temperature for lithiation, avoiding exothermic side reactions.
- Stoichiometry : 1.3–1.5 equiv. of base (e.g., 2,2,6,6-tetramethylpiperidine) to ensure complete deprotonation.
- Workup : Isolation via column chromatography or filtration to remove salts (e.g., triethylammonium chloride) .
- Yield Optimization : Monitoring via thin-layer chromatography (TLC) to terminate reactions at >90% conversion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this boranuide complex?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoroborate structure (δ ~ -135 to -150 ppm). ¹¹B NMR can verify tetrahedral boron geometry (δ ~ 3–5 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves steric effects from the methoxycarbonyl and methyl groups. For example, related potassium trifluoroborates show B–F bond lengths of ~1.38 Å and K⁺···F interactions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M⁻]⁺ at m/z 214.0464) .
Q. How should this compound be stored to maintain stability, and what are its compatibility profiles with common solvents/reagents?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at 0–6°C to prevent hydrolysis. Avoid moisture and strong acids/bases, which degrade the trifluoroborate group .
- Compatibility : Stable in THF, DCM, and acetonitrile. Reacts violently with oxidizing agents (e.g., peroxides) and protic solvents (e.g., MeOH) .
Advanced Research Questions
Q. What mechanistic insights explain the role of this boranuide in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The trifluoroborate group acts as a stabilized "boronate" precursor, transmetallating with Pd⁰ catalysts. Computational studies (DFT) suggest:
- Electron-Withdrawing Effects : The methoxycarbonyl group enhances electrophilicity at boron, accelerating transmetallation .
- Steric Effects : The 2-methylphenyl group hinders side reactions (e.g., proto-deboronation) by shielding the boron center .
- Key Intermediates : Pd–aryl intermediates identified via ³¹P NMR and XAS .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to assess frontier molecular orbitals (HOMO-LUMO gaps). For example, the LUMO of the trifluoroborate is localized on boron, indicating nucleophilic attack sites .
- Molecular Dynamics : Simulate solvation effects in THF/water mixtures to predict aggregation states .
- InChI Key Analysis : Use PubChem-derived descriptors (e.g., InChI=1S/...) to compare with analogs like potassium (Z)-but-2-en-1-yltrifluoroborate .
Q. What strategies resolve contradictions in reported catalytic efficiencies of aryl trifluoroborates?
- Methodological Answer :
- Systematic Variation : Test substituents (e.g., replacing methoxycarbonyl with nitro groups) to isolate electronic vs. steric contributions .
- Kinetic Studies : Use stopped-flow NMR to measure transmetallation rates. For example, electron-deficient aryl groups increase rates by 2–3 orders of magnitude .
- Cross-Validation : Compare X-ray structures of Pd intermediates with computational models to identify discrepancies in proposed mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
